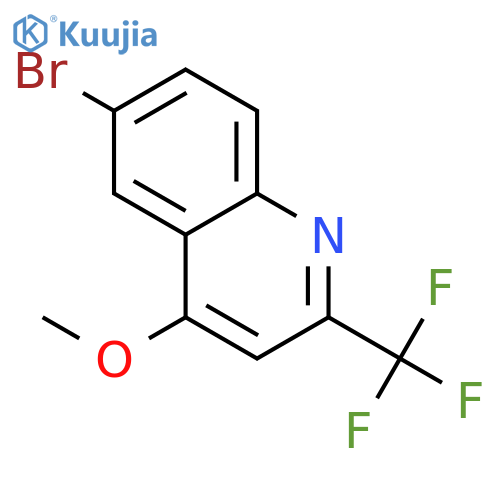

Cas no 882292-61-7 (6-Bromo-4-methoxy-2-(trifluoromethyl)quinoline)

6-Bromo-4-methoxy-2-(trifluoromethyl)quinoline 化学的及び物理的性質

名前と識別子

-

- 6-Bromo-4-methoxy-2-(trifluoromethyl)quinoline

- HMS555K22

- Quinoline,6-bromo-2-trifluoromethyl-4-methoxy

- 6-Bromo-4-methoxy-2-(trifluoromethyl)quinoline #

- SB72538

- DTXSID40347921

- Maybridge1_004994

- CCG-246494

- 882292-61-7

- Quinoline, 6-bromo-2-trifluoromethyl-4-methoxy-

- DB-369167

-

- インチ: InChI=1S/C11H7BrF3NO/c1-17-9-5-10(11(13,14)15)16-8-3-2-6(12)4-7(8)9/h2-5H,1H3

- InChIKey: JTWZUMVZVZTCLF-UHFFFAOYSA-N

- ほほえんだ: COC1=C2C=C(C=CC2=NC(=C1)C(F)(F)F)Br

計算された属性

- せいみつぶんしりょう: 304.96600

- どういたいしつりょう: 304.96631g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 274

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 22.1Ų

じっけんとくせい

- PSA: 22.12000

- LogP: 4.02470

6-Bromo-4-methoxy-2-(trifluoromethyl)quinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM143485-1g |

6-bromo-4-methoxy-2-(trifluoromethyl)quinoline |

882292-61-7 | 95% | 1g |

$*** | 2023-05-29 | |

| Chemenu | CM143485-1g |

6-bromo-4-methoxy-2-(trifluoromethyl)quinoline |

882292-61-7 | 95% | 1g |

$405 | 2021-08-05 | |

| Alichem | A189006046-1g |

6-Bromo-4-methoxy-2-(trifluoromethyl)quinoline |

882292-61-7 | 95% | 1g |

$381.50 | 2023-08-31 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1650231-1g |

6-Bromo-4-methoxy-2-(trifluoromethyl)quinoline |

882292-61-7 | 98% | 1g |

¥3185.00 | 2024-04-27 |

6-Bromo-4-methoxy-2-(trifluoromethyl)quinoline 関連文献

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7

-

Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169

-

Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117

6-Bromo-4-methoxy-2-(trifluoromethyl)quinolineに関する追加情報

Introduction to 6-Bromo-4-methoxy-2-(trifluoromethyl)quinoline (CAS No. 882292-61-7) in Modern Chemical Research

6-Bromo-4-methoxy-2-(trifluoromethyl)quinoline, identified by its CAS number 882292-61-7, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile structural framework and potential biological activities. This compound belongs to the quinoline family, which is well-documented for its wide-ranging applications in medicinal chemistry, particularly in the development of antimicrobial, antimalarial, and anticancer agents.

The structural composition of 6-Bromo-4-methoxy-2-(trifluoromethyl)quinoline features a quinoline core substituted with a bromine atom at the 6-position, a methoxy group at the 4-position, and a trifluoromethyl group at the 2-position. This specific arrangement of functional groups imparts unique electronic and steric properties to the molecule, making it a valuable scaffold for further derivatization and exploration of its pharmacological potential. The presence of electron-withdrawing and electron-donating groups in close proximity creates a dynamic interplay of interactions that can modulate receptor binding affinities and metabolic stability.

In recent years, there has been a surge in research focused on quinoline derivatives as lead compounds for drug discovery. The bromine substituent in 6-Bromo-4-methoxy-2-(trifluoromethyl)quinoline serves as a versatile handle for further chemical modifications, enabling researchers to explore novel analogs through cross-coupling reactions, nucleophilic substitutions, or metal-catalyzed transformations. The methoxy group contributes to hydrophilicity, while the trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound an attractive candidate for oral administration.

One of the most compelling aspects of 6-Bromo-4-methoxy-2-(trifluoromethyl)quinoline is its potential as an intermediate in the synthesis of bioactive molecules. Recent studies have demonstrated its utility in generating derivatives with enhanced binding affinity to target proteins. For instance, researchers have leveraged this scaffold to develop inhibitors of kinases and other enzymes implicated in cancer progression. The quinoline core itself is known to interact with DNA and RNA, suggesting that modifications at the 6-, 4-, and 2-positions could yield compounds with novel mechanisms of action.

The trifluoromethyl group, a common feature in many pharmacologically active compounds, plays a crucial role in stabilizing the molecule against metabolic degradation. This group also influences the electronic properties of the quinoline ring, potentially altering its interaction with biological targets. In particular, trifluoromethyl-substituted quinolines have been shown to exhibit improved pharmacokinetic profiles, including increased bioavailability and prolonged half-life. These attributes make 6-Bromo-4-methoxy-2-(trifluoromethyl)quinoline a promising candidate for further development into therapeutic agents.

Moreover, the bromine atom at the 6-position provides an excellent site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions allow for the introduction of diverse aryl or heteroaryl groups, expanding the chemical space available for drug discovery. Such modifications can fine-tune physicochemical properties like solubility, permeability across biological membranes (P-glycoprotein), and binding affinity to biological targets. The ability to systematically vary these substituents makes 6-Bromo-4-methoxy-2-(trifluoromethyl)quinoline a powerful tool for structure-activity relationship (SAR) studies.

Recent advancements in computational chemistry have further accelerated the exploration of 6-Bromo-4-methoxy-2-(trifluoromethyl)quinoline derivatives. Molecular docking simulations and quantum mechanical calculations have been employed to predict binding modes and energetics between this compound and various biological targets. These computational approaches complement experimental efforts by providing rapid screening of potential hits before costly wet-lab synthesis. Such high-throughput virtual screening has already identified several promising candidates for further optimization.

The antimicrobial potential of quinoline derivatives has been well-documented historically; however, newer generations of these compounds continue to show promise against drug-resistant pathogens. Researchers are particularly interested in exploring combinations of substitution patterns that enhance efficacy while minimizing side effects. For example, derivatives of 6-Bromo-4-methoxy-2-(trifluoromethyl)quinoline have been investigated for their ability to inhibit bacterial enzymes like topoisomerases or gyrase, which are critical for bacterial DNA replication and transcription.

In addition to their antimicrobial applications, quinoline-based compounds are being explored for their anticancer properties. The ability of these molecules to intercalate into DNA or inhibit kinases has made them attractive candidates for targeted cancer therapies. Preclinical studies have shown that certain derivatives can induce apoptosis or arrest cell cycle progression in cancer cell lines. The structural features of 6-Bromo-4-methoxy-2-(trifluoromethyl)quinoline, including its bromine-, methoxy-, and trifluoromethyl-substituted quinoline core, make it an ideal candidate for further exploration in oncology research.

The synthesis of 6-Bromo-4-methoxy-2-(trifluoromethyl)quinoline itself presents an interesting challenge due to the need for precise functionalization at multiple positions on the quinoline ring. Traditional synthetic routes often involve multi-step sequences involving cyclization reactions followed by selective halogenation or alkoxylation. However, recent advances in synthetic methodologies have enabled more streamlined approaches using transition-metal catalysis or organometallic reagents that facilitate direct installation of functional groups at desired positions.

The role of fluorine-containing compounds in medicinal chemistry cannot be overstated; fluorine atoms can significantly influence both potency and selectivity when incorporated into drug molecules. The trifluoromethyl group in 6-Bromo-4-methoxy-2-(trifluoromethyl)quinoline exemplifies this trend by enhancing lipophilicity while maintaining metabolic stability against cytochrome P450 enzymes. This balance is critical for achieving optimal pharmacokinetic profiles required by modern therapeutics.

In conclusion,6-Bromo-4-methoxy-2-(trifluoromethyl)quinoline (CAS No. 882292-61-7) represents a structurally fascinating compound with significant potential as a lead molecule or intermediate in pharmaceutical research. Its unique combination of functional groups enables diverse chemical modifications through cross-coupling reactions while offering favorable physicochemical properties such as lipophilicity-enhancing trifluoromethylation and hydrophilicity-modulating methoxymethylation via bromination strategies . Continued exploration into this scaffold promises novel bioactive entities addressing unmet medical needs across multiple therapeutic areas including oncology , antimicrobial therapy ,and beyond .

882292-61-7 (6-Bromo-4-methoxy-2-(trifluoromethyl)quinoline) 関連製品

- 1361535-35-4(2-Chloro-3-(2,3,6-trichlorophenyl)pyridine-6-acetonitrile)

- 2229147-11-7(5-(1-bromopropan-2-yl)-1,3-dimethyl-1H-pyrazole)

- 1008435-52-6([(butan-2-yl)carbamoyl]methyl quinoline-2-carboxylate)

- 1342459-69-1(5-chloro-8-methoxyquinolin-2-amine)

- 254452-91-0((5S)-3-Oxo-5-hydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid ethyl ester)

- 1798002-96-6(3-(4-{[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)propanoic acid)

- 1805435-32-8(4-(Difluoromethyl)-2-fluoro-3-methoxypyridine-6-carbonyl chloride)

- 81323-69-5(2-hydroxy-5-propylbenzaldehyde)

- 1823027-90-2(Benzoic acid, 4-(bromomethyl)-3-methyl-)

- 899745-80-3(4-oxo-N-(4-oxo-3,4-dihydrophthalazin-1-yl)methyl-4H-chromene-2-carboxamide)